molecular formula C7H4Cl2N2 B3219353 3,6-dichloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190317-95-3

3,6-dichloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3219353
CAS No.: 1190317-95-3
M. Wt: 187.02 g/mol
InChI Key: MYEHHYMJOLYOEC-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Drug Discovery and Chemical Biology

Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of at least one nitrogen atom in addition to carbon atoms. nih.gov This class of compounds is of paramount importance in the fields of drug discovery and chemical biology. Their prevalence is underscored by the fact that a significant percentage of all biologically active compounds, including a majority of unique small-molecule drugs approved by the FDA, contain at least one nitrogen heterocycle. nih.gov

The utility of these scaffolds in medicinal chemistry is often attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding, with biological macromolecules like proteins and nucleic acids. These interactions are fundamental to the molecular recognition events that govern biological processes. The nitrogen atoms in these rings can act as hydrogen bond acceptors, while associated N-H groups can serve as hydrogen bond donors, contributing to the high affinity and specificity of drug-target binding. Furthermore, the rigid, planar structures of many aromatic heterocycles facilitate favorable π-π stacking interactions with aromatic residues in protein binding sites.

Isomeric Diversity of Pyrrolopyridines and Their Research Landscape

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole (B145914) ring and a pyridine (B92270) ring. mdpi.com The scaffold exists in six distinct isomeric forms, differentiated by the position of the nitrogen atom in the pyridine ring and the orientation of the fused pyrrole ring. mdpi.com This isomeric diversity gives rise to a rich design space for chemists to explore, as each isomer possesses a unique electronic distribution and three-dimensional shape, influencing its physicochemical properties and biological activity.

Isomer NameCommon Name
1H-Pyrrolo[2,3-b]pyridine7-Azaindole (B17877)
1H-Pyrrolo[3,2-b]pyridine4-Azaindole
1H-Pyrrolo[3,4-b]pyridine5-Aza-isoindole
1H-Pyrrolo[2,3-c]pyridine6-Azaindole
1H-Pyrrolo[3,2-c]pyridine5-Azaindole
1H-Pyrrolo[3,4-c]pyridine6-Aza-isoindole

The research landscape for pyrrolopyridines is extensive and multifaceted. Derivatives of these scaffolds have been investigated for a wide range of therapeutic applications, including as anticancer agents, nih.govrsc.org anti-inflammatory agents, nih.gov and inhibitors of various enzymes. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of fibroblast growth factor receptor (FGFR) and cyclin-dependent kinase 8 (CDK8). acs.orgtandfonline.com Similarly, the 1H-pyrrolo[3,2-c]pyridine core has been utilized to create inhibitors of FMS kinase and microtubule dynamics for cancer therapy. nih.govnih.gov The 1H-pyrrolo[3,2-b]pyridine scaffold, the focus of this article, has been explored for developing novel antibacterials and inhibitors of acetyl-CoA carboxylase (ACC). nih.govsigmaaldrich.com

Specific Research Focus on 3,6-Dichloro-1H-pyrrolo[3,2-b]pyridine and Related Analogs

The introduction of halogen atoms, particularly chlorine, onto a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate a compound's properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions. While specific research on This compound is not extensively documented in publicly available literature, significant research has been conducted on its parent scaffold and closely related chlorinated analogs. These related compounds serve as important benchmarks for understanding the potential synthetic utility and chemical properties of the target molecule.

For example, the monochlorinated analog, 6-Chloro-1H-pyrrolo[3,2-b]pyridine , is a known chemical building block. chemicalbook.com Its synthesis can be achieved from starting materials like 3-amino-2-bromo-5-chloropyridine. nih.gov The dichloro isomer, 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine , is also a commercially available research chemical. sigmaaldrich.comnih.gov Another relevant analog is 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine . mdpi.com Research on these analogs often involves their use as intermediates in the synthesis of more complex molecules. The chlorine atoms provide reactive handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The study of these related compounds provides a valuable framework for predicting the reactivity and potential applications of this compound in chemical synthesis and drug discovery programs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3,6-dichloro-1H-pyrrolo[3,2-c]pyridine C₇H₄Cl₂N₂187.03Not Available
6-Chloro-1H-pyrrolo[3,2-b]pyridine C₇H₅ClN₂152.581021339-19-4
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine C₇H₄Cl₂N₂187.0267139-79-1
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine C₇H₄Cl₂N₂187.025912-18-5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEHHYMJOLYOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284132
Record name 3,6-Dichloro-1H-pyrrolo[3,2-b]pyridine
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Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190317-95-3
Record name 3,6-Dichloro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190317-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloro-1H-pyrrolo[3,2-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Pyrrolo 3,2 B Pyridine Derivatives

Direct Synthesis of the Pyrrolo[3,2-b]pyridine Core

The construction of the fused bicyclic system of 1H-pyrrolo[3,2-b]pyridine is a key challenge that has been addressed through various innovative synthetic strategies. These methods aim to build the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) or vice versa.

Annulation and Cyclocondensation Strategies

Annulation and cyclocondensation reactions represent a classical and versatile approach to the pyrrolo[3,2-b]pyridine core. These strategies typically involve the formation of one or more rings in a single or sequential process from appropriately substituted precursors.

One prominent method involves starting with substituted pyrroles. For instance, 5-amino-1-substituted-1H-pyrrole-3-carbonitriles can be used as building blocks to construct the fused pyridine ring. uni-rostock.deuni-rostock.de Another powerful approach is the Chichibabin cyclization, which involves the nucleophilic addition of an organometallic reagent to a pyridine ring. A specific example is the LDA-mediated condensation of 2-fluoro-3-picoline with benzonitrile, which proceeds via a benzyllithium (B8763671) intermediate to form a 2-phenyl-7-azaindole. nih.gov

Palladium-catalyzed reactions have also been effectively employed. A one-pot process combining a copper-free Sonogashira alkynylation with a base-mediated indolization allows for the synthesis of N-alkylated 7-azaindoles from electron-deficient o-chloroarylamines. organic-chemistry.org Similarly, a protecting-group-free, two-step route starting from chloroamino-N-heterocycles involves an initial Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization to yield the azaindole core. organic-chemistry.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient and diversity-oriented pathway to complex molecular scaffolds from simple starting materials in a single synthetic operation. An effective one-pot, three-component cyclocondensation has been developed for the synthesis of the 7-azaindole (B17877) framework. acs.org This method utilizes N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds, which react under reflux conditions in ethanol (B145695) or acetic acid to generate highly substituted 1H-pyrrolo[3,2-b]pyridine derivatives. acs.org This strategy is particularly valuable for creating libraries of diverse compounds for screening purposes.

Functionalization and Derivatization Reactions

Once the 1H-pyrrolo[3,2-b]pyridine core is synthesized, further modification is often necessary to achieve the desired molecular properties. For halogenated derivatives like 3,6-dichloro-1H-pyrrolo[3,2-b]pyridine, the chlorine atoms serve as versatile handles for introducing a wide range of functional groups.

Nucleophilic Aromatic Substitution in Halogenated Pyrrolopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyridines. youtube.comlibretexts.org In the context of this compound, the chlorine atoms, particularly the one at the C6-position of the pyridine ring, are activated towards nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction, especially at the ortho (C2, C6) and para (C4) positions, by stabilizing the negatively charged Meisenheimer intermediate. openstax.orgvaia.com

The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile adds to the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org This methodology is commonly used to introduce amine, alkoxide, and thiol nucleophiles. youtube.com In dihalogenated systems, regioselectivity can often be controlled by modulating reaction conditions or the nature of the nucleophile.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds and are central to the derivatization of halogenated pyrrolopyridines.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting aryl or vinyl halides with organoboron compounds. In the case of dichloro-heteroaromatics, selective coupling can be achieved. For instance, the reaction of 2,6-dichloropyridine (B45657) with p-methoxyphenylboronic acid can be controlled to yield either mono- or di-substituted products. researchgate.net This selectivity allows for the sequential introduction of different aryl or alkyl groups. Optimized conditions often involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand and a base. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Dihalo-N-Heterocycles
Starting MaterialBoronic Acid/EsterCatalyst/LigandBaseSolventProduct(s)YieldReference
2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O2-Chloro-6-(p-methoxyphenyl)pyridine85% researchgate.net
4,6-Dichloropyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O4-Chloro-6-(p-methoxyphenyl)pyrimidine79% researchgate.net
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acid (1.1 eq)Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O5-Aryl-3-chloro-1,2,4-thiadiazole58-95% nih.gov
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acid (2.2 eq)Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O3,5-Diaryl-1,2,4-thiadiazole52-87% nih.gov

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with a vast array of primary and secondary amines. wikipedia.orgorganic-chemistry.org This reaction has become indispensable in pharmaceutical chemistry for installing amine functionalities. The process typically employs a palladium catalyst in conjunction with a specialized phosphine ligand (e.g., BINAP, XPhos) and a strong base like sodium tert-butoxide. wikipedia.orglibretexts.org The development of successive generations of catalysts has expanded the reaction's scope to include a wide variety of aryl halides and amines under increasingly mild conditions. wikipedia.org This reaction is highly suitable for the amination of this compound to generate libraries of amino-substituted derivatives.

Electrophilic Aromatic Substitution for Scaffold Modification

Electrophilic aromatic substitution (EAS) provides a means to directly functionalize the pyrrolo[3,2-b]pyridine core, although its application is governed by the distinct electronic properties of the two fused rings. The pyrrole ring is electron-rich and is generally more reactive towards electrophiles than the electron-deficient pyridine ring. aklectures.comyoutube.com Consequently, electrophilic attack is expected to occur preferentially on the pyrrole moiety, typically at the C3 position (if vacant).

However, the pyridine nitrogen is basic and can be protonated or complex with Lewis acids under typical EAS conditions, which deactivates the entire ring system. quimicaorganica.orggcwgandhinagar.com Furthermore, the presence of two deactivating chloro groups on the this compound scaffold would further disfavor electrophilic substitution. Despite these challenges, functionalization at the C3 position can be achieved under specific conditions, as demonstrated by the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, a key intermediate for further derivatization. researchgate.net

Regioselective Functionalization at Specific Positions

The functionalization of the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) core is dictated by the inherent electronic properties of the fused bicyclic system. The pyrrole ring is electron-rich and thus prone to electrophilic substitution, while the pyridine ring is electron-deficient.

Electrophilic Substitution on the Pyrrole Ring: For the related and more extensively studied 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer, electrophilic aromatic substitution reactions, such as acylation, nitration, and halogenation, occur preferentially at the C3 position. youtube.comresearchgate.net This high regioselectivity is attributed to the C3 position being the most nucleophilic site on the pyrrole moiety. It is a well-established principle in heterocyclic chemistry that the α-position to the nitrogen in a pyrrole ring (C2) is less reactive towards electrophiles than the β-position (C3) once the α-position is part of a fused system. For example, the acylation of 7-azaindole with reagents like chloroacetyl chloride proceeds selectively at the C3 position. researchgate.net Similarly, bromination with N-bromosuccinimide (NBS) also yields the 3-bromo derivative. youtube.com By analogy, electrophilic attack on the 1H-pyrrolo[3,2-b]pyridine core is also expected to favor the C3 position, providing a direct route to 3-substituted derivatives.

Functionalization on the Pyridine Ring: Direct electrophilic substitution on the electron-deficient pyridine ring is generally difficult. However, functionalization can be achieved through alternative strategies. One common method involves the initial N-oxidation of the pyridine nitrogen. This activation strategy has been patented for the synthesis of 4-halogenated-7-azaindoles (the [2,3-b] isomer). google.com The process involves oxidation with hydrogen peroxide to form the N-oxide, followed by reaction with a phosphorus oxyhalide (POX₃) to install a halogen at the C4 position. google.com This approach allows for regioselective functionalization of the pyridine segment of the scaffold.

A summary of representative regioselective reactions on the related azaindole scaffold is presented below.

ReactionReagent(s)ScaffoldPosition of FunctionalizationReference
AcylationChloroacetyl chloride1H-Pyrrolo[2,3-b]pyridineC3 researchgate.net
HalogenationN-Bromosuccinimide (NBS)1H-Pyrrolo[2,3-b]pyridineC3 youtube.com
Halogenation1. H₂O₂ 2. POX₃1H-Pyrrolo[2,3-b]pyridineC4 google.com

Advanced Synthetic Challenges and Solutions

The synthesis of complex molecules based on the pyrrolo[3,2-b]pyridine scaffold often requires overcoming significant challenges related to stereocontrol, functional group compatibility, and process scalability.

Stereoselective Synthesis of Chiral Pyrrolo[3,2-b]pyridine Derivatives

The incorporation of chiral centers into pyrrolo[3,2-b]pyridine derivatives is crucial for developing selective therapeutic agents, as enantiomers of a compound can have vastly different biological activities. There are several established strategies for achieving stereoselectivity in organic synthesis, which are applicable to this scaffold.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, in the synthesis of other complex heterocycles, chirality has been introduced by using commercially available chiral building blocks like (R)-glycidyl benzyl (B1604629) ether. nih.gov A similar strategy could involve coupling a pre-functionalized pyrrolo[3,2-b]pyridine with a chiral side chain.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. youtube.com The auxiliary is attached to the achiral substrate, controls the formation of the desired stereocenter in a subsequent reaction, and is then removed for potential recycling. youtube.com

Asymmetric Catalysis: This method employs a chiral catalyst to influence the stereoselectivity of a reaction, such as an asymmetric hydrogenation or annulation. For the related pyrazolo[3,4-b]pyridin-6-ones, N-heterocyclic carbenes have been used as catalysts in an oxidative annulation reaction to produce chiral products with excellent enantioselectivity and on a scalable level. rsc.org

Protecting Group Strategies in Complex Syntheses

The synthesis of highly functionalized pyrrolo[3,2-b]pyridine derivatives necessitates the use of protecting groups to mask reactive sites and prevent unwanted side reactions. The pyrrole NH group, in particular, is acidic and nucleophilic, often requiring protection during reactions such as metal-catalyzed cross-couplings or strong base-mediated transformations.

A variety of protecting groups are available, with the choice depending on the specific reaction conditions to be employed throughout the synthetic sequence.

Protecting GroupTarget FunctionalityTypical Protection ReagentsTypical Deprotection ConditionsKey FeaturesReference
Tosyl (Ts) Pyrrole NHTosyl chloride (TsCl), baseStrong base (e.g., NaOH, Bu₄NF)Robust, stable to many reaction conditions. google.com
SEM Pyrrole NHSEM-Cl, baseFluoride source (e.g., TBAF) or acid (TFA)Removed under relatively mild conditions. Deprotection can sometimes be challenging. google.com
Carbamates (e.g., Boc) AmineBoc₂OStrong acid (e.g., TFA, HCl)Commonly used for amines; removed under acidic conditions. wikipedia.org
Silyl (B83357) Ethers (e.g., TBDMS) AlcoholTBDMS-Cl, imidazoleFluoride source (e.g., TBAF) or acidTunable stability based on the silyl group. wikipedia.org

The selection and manipulation of these groups are critical. For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, masking the pyrrole NH with a trimethylsilylethoxymethyl (SEM) group was essential for achieving a successful Buchwald-Hartwig amination at the C4 position. google.com However, the final deprotection step proved challenging, highlighting the need for careful planning of the protecting group strategy. google.com

Development of Economical and Scalable Synthetic Routes

Transitioning a synthetic route from laboratory scale to industrial production requires a focus on cost, safety, efficiency, and robustness. For pyrrolo[3,2-b]pyridine derivatives, this involves optimizing reaction conditions and purification methods.

Key considerations for developing economical and scalable routes include:

Cost-Effective Starting Materials: Utilizing commercially available and inexpensive raw materials.

High-Yielding Reactions: Optimizing each step to maximize product output and minimize waste.

Process Safety: Avoiding hazardous reagents and extreme reaction conditions where possible.

Robust Purification: Developing crystallization or extraction procedures that are effective on a large scale, avoiding chromatography when feasible.

A patent for the preparation of 4-substituted-7-azaindoles (the [2,3-b] isomer) describes a method claimed to be high-yielding, low-cost, and suitable for industrialization. google.com Another patent details a specific recrystallization procedure for a 7-azaindole derivative from a biphasic solvent system of n-butyl acetate (B1210297) and water, demonstrating the type of process optimization required for large-scale purification of these compounds. google.com Such developments for the parent scaffold are essential for the economical production of more complex derivatives like this compound.

Structure Activity Relationship Sar Studies of Pyrrolo 3,2 B Pyridine Compounds

Elucidation of Pharmacophoric Features within the Pyrrolo[3,2-b]pyridine Nucleus

The pyrrolo[3,2-b]pyridine core is recognized as a key pharmacophore for kinase inhibition. Its structure allows for critical hydrogen bonding interactions with the hinge region of kinase enzymes, a common feature observed in many kinase inhibitors. The nitrogen atom in the pyridine (B92270) ring and the NH group of the pyrrole (B145914) ring can act as hydrogen bond acceptors and donors, respectively, anchoring the molecule within the ATP-binding pocket.

Pharmacophore models for Janus kinase (JAK) inhibitors have highlighted the importance of the pyrrolo[2,3-b]pyridine scaffold, a close isomer of pyrrolo[3,2-b]pyridine. These models reveal that the core structure provides the necessary geometry for key interactions with amino acid residues like Leu905 in JAK3, through hydrogen bonding. nih.gov While specific models for 3,6-dichloro-1H-pyrrolo[3,2-b]pyridine are not extensively documented in publicly available research, the fundamental pharmacophoric features are expected to be similar, with the pyrrolo[3,2-b]pyridine core serving as the primary anchor to the biological target.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of pyrrolo[3,2-b]pyridine derivatives can be significantly modulated by the nature and position of various substituents on the core scaffold.

Role of Halogenation, including Dichloro Substitution

Halogenation is a common strategy in medicinal chemistry to enhance biological activity. In the context of pyrrolopyridines, the introduction of halogen atoms can influence potency and selectivity. For instance, in a series of pyrrolo[3,2-c]pyridine derivatives, a closely related isomer, specific halogenated substituents were found to be crucial for potent FMS kinase inhibition. nih.gov

While direct SAR studies on this compound are not widely published, the presence of two chlorine atoms at positions 3 and 6 is expected to significantly impact the electronic properties and binding interactions of the molecule. The chlorine atoms are electron-withdrawing, which can alter the charge distribution of the aromatic system and potentially enhance interactions with the target protein. The dichlorination pattern may also contribute to improved metabolic stability or cell permeability.

Influence of Aromatic, Heteroaromatic, and Alkyl Substituents

The introduction of various substituents at different positions of the pyrrolopyridine ring has been explored to understand their effect on biological activity.

In a study of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors, the nature of the aryl group at the 6-position had a significant impact on antiproliferative activity. The introduction of an indolyl group at this position resulted in the most potent compound against several cancer cell lines. tandfonline.comnih.gov This suggests that extending the molecule with additional aromatic or heteroaromatic systems can lead to enhanced biological effects, likely through additional binding interactions.

The table below summarizes the effect of different B-ring substituents on the antiproliferative activity of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against the HeLa cell line. nih.gov

CompoundB-Ring SubstituentIC50 (µM) against HeLa
10d 4-CH3-Ph>30
10h 4-OCH3-Ph1.9
10i 3-OH-Ph0.48
10j 3-OCH3-Ph0.90
10l 4-F-Ph5.3
10m 4-Cl-Ph12.0
10q Thienyl0.49
10t Indolyl0.12

This interactive table allows for sorting by substituent and IC50 value.

The data indicates that electron-donating groups at the meta-position and certain heteroaromatic rings enhance activity, while electron-withdrawing groups at the para-position tend to decrease it. nih.gov

Similarly, for pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors, the substitution pattern on the terminal aryl ring was critical for potency. A 3',5'-bis(trifluoromethyl)phenyl group or a 4'-morpholino-3'-(trifluoromethyl)phenyl group on diarylurea and diarylamide derivatives, respectively, led to the most potent compounds. nih.gov

Positional Effects of Functional Groups on Activity

The position of functional groups on the pyrrolopyridine scaffold is a critical determinant of biological activity. In the development of pyrrolo[3,2-c]pyridine derivatives, a clear preference for the 5-regioisomer over the 3-regioisomer was observed for LIMK1/2 inhibitory activity, with the latter showing a significant drop in potency. acs.org This highlights the stringent spatial requirements for effective binding to the target.

For 1H-pyrrolo[3,2-c]pyridine derivatives acting as colchicine-binding site inhibitors, the position of electron-donating groups on the B-ring influenced potency, with the general order being ortho- < meta- < para-substituted. nih.gov This suggests that the precise positioning of substituents is key to optimizing interactions within the binding site.

Rational Design Approaches for Analog Development

The development of novel and potent pyrrolo[3,2-b]pyridine analogs often relies on rational design strategies.

Ligand-Based Drug Design (LBDD) Principles

In the absence of a high-resolution crystal structure of the target protein, ligand-based drug design (LBDD) becomes a valuable tool. LBDD utilizes the structural information from a set of known active ligands to develop a pharmacophore model. mdpi.com This model defines the essential steric and electronic features required for biological activity.

The design of novel pyrrolopyridine derivatives often starts from a known active compound or a recognized pharmacophore. For example, the pyrrolopyridine or azaindole core is a well-established pharmacophore for kinase inhibition. mdpi.com By retaining this core and modifying the substituents, new analogs with potentially improved properties can be designed. This approach involves synthesizing a series of compounds with systematic variations in their structure and then evaluating their biological activity to establish a clear SAR. The insights gained from these studies then guide the design of the next generation of more potent and selective compounds.

Structure-Based Drug Design (SBDD) Utilizing Protein-Ligand Interactions

Structure-Based Drug Design (SBDD) is a powerful methodology that relies on the three-dimensional structure of a biological target to design and optimize ligands. This approach has been successfully applied to various pyrrolopyridine derivatives to understand their binding modes and to guide the synthesis of more potent and selective inhibitors.

Computational Chemistry in Compound Optimization (e.g., Molecular Docking, Molecular Dynamics)

Computational chemistry, encompassing techniques like molecular docking and molecular dynamics simulations, plays a crucial role in modern drug discovery by predicting the binding affinity and mode of interaction between a ligand and its target protein. These methods are frequently used to prioritize compounds for synthesis and biological testing.

In the context of pyrrolopyridines, molecular docking studies have been instrumental in elucidating the binding of various derivatives to the ATP-binding site of kinases. nih.gov These studies often reveal key hydrogen bonding interactions and hydrophobic contacts that are essential for inhibitory activity.

Although specific computational studies focusing exclusively on This compound are not prominent in published research, it is plausible that this compound has been evaluated in silico as part of broader screening campaigns. A hypothetical molecular docking study of this compound would likely explore how the dichloro substitution pattern influences its fit and interaction profile within the active site of various target proteins. The chlorine atoms could potentially occupy hydrophobic pockets or form specific interactions that could enhance binding affinity. Molecular dynamics simulations could further provide insights into the stability of the protein-ligand complex and the conformational dynamics of the compound within the binding site.

Extensive Research Reveals No Publicly Available Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the biological activities of the specific chemical compound This compound .

The investigation sought to find data pertaining to the compound's potential antineoplastic, antiproliferative, and antimicrobial effects, as specified in the requested article outline. This included searches for its activity as a kinase inhibitor (such as CDK1, SIK2, FGFR, PI3K, Bcr-Abl, Src), its influence on signaling pathways (like RAS-MEK-ERK, PLCγ, PI3K-Akt), its capacity to induce apoptosis or cell cycle arrest, and its efficacy against bacterial and mycobacterial strains.

While research exists for structurally related compounds, such as other isomers of dichloropyrrolopyridine and various derivatives of the parent 1H-pyrrolo[3,2-b]pyridine scaffold, no studies were found that specifically evaluate the 3,6-dichloro substituted isomer. Scientific findings are highly specific to the precise molecular structure of a compound, and data from related molecules cannot be accurately extrapolated to predict the biological profile of an unstudied compound.

Therefore, due to the absence of specific and scientifically validated data for this compound, it is not possible to generate an accurate and informative article based on the provided outline.

An Examination of the Biological Activities of this compound

The following article details the current understanding of the biological and mechanistic properties of the chemical compound this compound, based on available scientific literature. The content is strictly focused on the specified topics.

Biological Activities and Mechanistic Investigations

A thorough review of scientific and patent literature was conducted to ascertain the biological activities of 3,6-dichloro-1H-pyrrolo[3,2-b]pyridine. The following sections detail the findings, or lack thereof, for the specified pharmacological areas.

Human Immunodeficiency Virus (HIV) is a retrovirus that leads to Acquired Immunodeficiency Syndrome (AIDS), a condition characterized by the progressive failure of the immune system. nih.govnih.gov The virus attacks crucial immune cells, such as CD4+ T-lymphocytes. nih.gov One of the essential enzymes for HIV replication is HIV-1 integrase, which facilitates the integration of the viral DNA into the host cell's genome. bldpharm.com This makes it a critical target for antiretroviral therapy. who.int

Despite the investigation of various pyrrolopyridine derivatives as potential HIV-1 integrase inhibitors, a detailed search of scientific databases and literature reveals no specific studies or data on the activity of This compound as an inhibitor of HIV-1 integrase or its general antiviral properties.

Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. nih.gov While it is a protective mechanism, chronic inflammation can contribute to various diseases. nih.gov Immunomodulators are substances that can modify the functioning of the immune system. Research into novel anti-inflammatory and immunomodulatory agents is a significant area of pharmacology.

Based on a comprehensive literature review, there are no available scientific studies, data, or reports detailing any specific anti-inflammatory or immunomodulatory effects of This compound .

Neuropharmacology is the study of how drugs affect cellular function in the nervous system. This includes the investigation of compounds that may act on specific receptors or enzymes to produce effects such as analgesia or sedation, or to modulate neurodegenerative processes.

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein coupled receptor involved in modulating synaptic plasticity and neuronal excitability. It is considered a potential therapeutic target for various neurological and psychiatric disorders.

A review of the available scientific literature yielded no specific research or data concerning the modulatory activity of This compound on the metabotropic glutamate receptor 5 (mGluR5).

Analgesics are substances that relieve pain, while sedatives are agents that induce calmness or sleep. bldpharm.com While various heterocyclic compounds, including some pyrrolopyridine derivatives, have been explored for these properties, there is no specific information available for the subject compound. bldpharm.com

Scientific literature searches did not identify any studies or data regarding potential analgesic or sedative properties for This compound .

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.govsigmaaldrich.com AChE inhibitors are compounds that block the action of this enzyme and are used in the treatment of conditions such as Alzheimer's disease and myasthenia gravis. nih.govnih.gov

A comprehensive search of scientific and pharmacological databases reveals no published studies or data on the acetylcholinesterase inhibitory activity of This compound .

Preclinical Pharmacological Evaluation and in Vitro / in Vivo Models

Assessment of Compound Efficacy in Cellular Assays (e.g., Cell Lines)

No data is available on the assessment of 3,6-dichloro-1H-pyrrolo[3,2-b]pyridine in any cancer cell lines or other cellular assay models.

In Vivo Efficacy Studies in Animal Models (e.g., Xenograft Models)

There are no published studies on the in vivo efficacy of this compound in xenograft or any other animal models.

Enzyme and Receptor Binding Affinity Studies

Information regarding the binding affinity of this compound to specific enzymes or receptors is not available in the public domain.

Cellular and Molecular Pathway Perturbation Analyses

There are no studies detailing the analysis of cellular or molecular pathway perturbations induced by this compound.

Chemical Biology Applications and Research Tools

Development of Pyrrolo[3,2-b]pyridine Derivatives as Molecular Probes

The inherent photophysical properties of fused heterocyclic systems like the pyrrolo[3,2-b]pyridine core make them promising candidates for the development of fluorescent molecular probes. A related scaffold, the pyrrolo[3,2-b]pyrrole (B15495793), is noted for its electron-rich nature, which makes it an effective electron donor moiety in the design of functional dyes. researchgate.net The high reactivity at the 3 and 6 positions of the pyrrolo[3,2-b]pyrrole core is a key feature leveraged in the synthesis of more complex, ladder-type heterocycles. rsc.org

Researchers have successfully synthesized four-coordinate boron-containing pyrrolo[3,2-b]pyrroles that exhibit strong absorption and efficient fluorescence, with some derivatives emitting in the orange to deep-red region of the spectrum. nih.gov These fluorescent dyes are created through a straightforward two-step process that capitalizes on the reactivity of the core scaffold. nih.gov The resulting molecules have a rigid, coplanar π-conjugated framework, which is essential for strong fluorescence. rsc.orgnih.gov This principle of modifying the core scaffold at reactive positions to generate fluorescent molecules is directly applicable to the development of probes from 3,6-dichloro-1H-pyrrolo[3,2-b]pyridine for visualizing biological targets and processes.

Interactive Data Table: Fluorescent Pyrrolo[3,2-b]pyrrole Derivatives

Compound ClassEmission RangeFluorescence Quantum YieldsKey Structural Feature
Boron-containing pyrrolo[3,2-b]pyrroles520–670 nmUp to 0.90Doubly B/N-doped, ladder-type structure

Utility of the Pyrrolo[3,2-b]pyridine Scaffold in Target Validation Studies

The pyrrolo[3,2-b]pyridine scaffold is instrumental in target validation, a process crucial for confirming the role of a specific biological molecule (like an enzyme or receptor) in a disease pathway. By designing potent and selective inhibitors based on this scaffold, researchers can probe the function of a target and assess its therapeutic potential.

A notable example is the development of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), an enzyme implicated in cancer and other fatty acid-related diseases. nih.gov Starting with a lead compound, researchers conducted extensive structure-activity relationship (SAR) studies. These studies revealed that specific interactions, such as those involving hydrogen bond donors and acceptors on the scaffold, were critical for inhibitory potency against ACC1. nih.gov

Through systematic modification of the 1H-pyrrolo[3,2-b]pyridine core, the research led to the discovery of compound 1k , a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative. This compound not only showed potent inhibition of the ACC1 enzyme but also demonstrated favorable bioavailability in mouse models. nih.gov Oral administration of this derivative significantly reduced the levels of malonyl-CoA (the product of the ACC enzyme) in a human colon carcinoma (HCT-116) xenograft tumor model. nih.gov This demonstrates the utility of the pyrrolo[3,2-b]pyridine scaffold in creating tool compounds that can validate a biological target both in vitro and in vivo. nih.gov

Interactive Data Table: Pyrrolo[3,2-b]pyridine Derivatives in Target Validation

CompoundTargetKey Finding
1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1c) ACC1Identified as a potent ACC1 inhibitor through initial SAR studies. nih.gov
1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1k) ACC1Showed potent ACC1 inhibition, good cellular potency, and favorable bioavailability. nih.gov

Application in High-Throughput Screening Campaigns for Lead Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of chemical compounds to identify "hits" that modulate a specific biological target. The pyrrolo[3,2-b]pyridine scaffold has featured in such campaigns, leading to the discovery of novel classes of biologically active agents.

In one extensive HTS program, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives was identified as a new class of highly potent antibacterial agents. nih.gov This screening campaign utilized a unique double-reporter system designed for visual inspection of the compounds' mechanism of action. The system employed two genes, Katushka2S and RFP, which encode proteins with different imaging signatures, allowing for the simultaneous assessment of antibacterial activity and potential translation inhibition or SOS response induction. nih.gov

The most active molecule discovered in this screen demonstrated a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against E. coli. nih.gov Importantly, this lead compound did not show cytotoxicity in standard cell viability assays, highlighting it as an attractive starting point for further optimization and development into a potential therapeutic. nih.gov This successful application underscores the value of the pyrrolo[3,2-b]pyridine scaffold in generating diverse chemical libraries suitable for HTS and subsequent lead identification. nih.gov

Future Perspectives and Emerging Research Directions

Design and Synthesis of Next-Generation Pyrrolo[3,2-b]pyridine Analogs

The core structure of 3,6-dichloro-1H-pyrrolo[3,2-b]pyridine provides a versatile platform for the design and synthesis of novel analogs with potentially enhanced biological activity. The pyrrolopyridine scaffold is a key pharmacophore for kinase inhibition, and its structural modifications are a central strategy in the development of new therapeutics. mdpi.com The synthesis of new diarylureas and amides based on the pyrrolo[3,2-b]pyridine scaffold has been described, with investigations into the effects of different substituents on their antiproliferative activity. researchgate.net

Future synthetic strategies will likely focus on the strategic modification of the pyrrolo[3,2-b]pyridine core. This could involve the introduction of various functional groups at different positions on the bicyclic ring to modulate the compound's electronic and steric properties. For instance, the synthesis of a series of 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives has shown that the length of an acid chain is important for the activity of these compounds. mdpi.com The development of innovative synthetic methodologies, such as multicomponent reactions, can provide rapid access to a wide variety of functionalized heterocyclic compounds, expanding the available chemical space for drug discovery. rsc.org

The following table showcases examples of synthesized pyrrolopyridine derivatives and their reported biological activities, highlighting the potential for generating diverse analogs from this scaffold.

Compound IDScaffoldSubstituentsBiological ActivityReference
Compound 8a 6-F-phenyl derivativeEthyl and propyl chainsEC50 of 0.016 µM in human GPR119 cAMP assay mdpi.com
Compounds Ir and It Diarylureas and amides of pyrrolo[3,2-b]pyridine5-benzylamide substituted 4'-amide moietiesPotent antiproliferative activity against A375 human melanoma cell line researchgate.net
Compound 12j 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylateEthyl 2-(4-fluorophenethyl)Significant anti-HIV-1 activity (EC50 = 1.65 µM) mdpi.com

Exploration of New Therapeutic Avenues Beyond Current Applications

While the broader class of pyrrolopyridines has been investigated for its anticancer properties, the unique substitution pattern of this compound may unlock novel therapeutic applications. The pyrrolopyridine scaffold is present in various biologically active compounds, including those with antidiabetic, antimycobacterial, antiviral, and antitumor activities. mdpi.com

One promising area of exploration is in the development of new antibacterial agents. With the rise of antibiotic resistance, there is an urgent need for novel compounds with different mechanisms of action. Notably, pyrrolo[3,2-b]pyridine derivatives have demonstrated activity against resistant strains of E. coli, suggesting a potential avenue for future research into the antibacterial properties of this compound. mdpi.com

Furthermore, the pyrrolopyridine nucleus is a component of several kinase inhibitors used in cancer therapy. mdpi.com Research into pyrrolo[2,3-b]pyridine-3-one derivatives as inhibitors of fibroblast growth factor receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma has shown promise. nih.gov This suggests that this compound and its analogs could be investigated as inhibitors of other clinically relevant kinases. The exploration of this compound and its derivatives as potential treatments for neuroinflammatory conditions like Alzheimer's disease, based on the activity of other CSF1R inhibitors, also presents a viable research direction. mdpi.com

Integration of Advanced Computational and Artificial Intelligence Techniques in Drug Discovery

The integration of computational and artificial intelligence (AI) techniques is set to revolutionize the discovery and development of new drugs. nih.gov These in silico methods can significantly accelerate the identification of lead compounds and optimize their properties, reducing the time and cost of drug development. nih.gov

For a molecule like this compound, computational approaches can be employed to predict its binding affinity to various biological targets. Molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide insights into the structural requirements for potent activity and guide the design of new analogs with improved efficacy. nih.gov For example, in silico studies have been used to predict and analyze potential novel pyrrolopyridine analogs against human mitogen-activated protein kinase-activated protein kinase-2 (MK-2). nih.gov

Machine learning algorithms can be trained on existing data for heterocyclic compounds to predict the biological activity of new molecules. researchgate.net These models can identify subtle patterns in chemical structures that correlate with specific biological activities, enabling the rapid screening of large virtual libraries of compounds. nih.gov The use of AI in designing selective kinase inhibitors is a particularly promising area, where computational chemistry and structure-based design are combined to develop potent and specific therapeutic agents. semanticscholar.orgresearchgate.net

Interdisciplinary Research Collaborations to Accelerate Translational Findings

The journey of a chemical compound from a laboratory curiosity to a clinically effective drug is a complex and multifaceted process that necessitates close collaboration between experts from various scientific disciplines. chemscene.com The future development of this compound and its analogs will heavily rely on such interdisciplinary partnerships.

Collaborative efforts between medicinal chemists, pharmacologists, and computational scientists are crucial for accelerating the pace of drug discovery in the heterocyclic space. nih.gov Chemists can synthesize novel analogs, while pharmacologists can evaluate their biological activity in various assays. Computational scientists can then use this data to build predictive models and guide the next round of synthesis and testing, creating an efficient design-make-test-analyze cycle.

Furthermore, collaborations with structural biologists can provide high-resolution crystal structures of the target proteins in complex with the inhibitors, offering invaluable insights into the binding mode and guiding further optimization. nih.gov Partnerships between academic research institutions and pharmaceutical companies are also vital for translating promising preclinical findings into clinical development. rsc.org Such collaborations bring together the innovative research from academia with the resources and expertise of the pharmaceutical industry to navigate the rigorous process of drug approval and commercialization.

Q & A

Q. What are the standard synthetic routes for 3,6-dichloro-1H-pyrrolo[3,2-b]pyridine, and how are reaction conditions optimized?

Answer: The synthesis typically involves cyclization and halogenation steps. A common approach uses 2-amino-1H-pyrrole derivatives reacted with chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux in polar aprotic solvents like DMF or THF . For example, describes a reaction at 110°C for 6 hours using NaN₃ and acetic acid, followed by purification via column chromatography. Optimization focuses on:

  • Solvent selection : Polar solvents (DMF, THF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Prolonged heating (e.g., 70°C overnight in ) improves yields but risks decomposition.
  • Purification : Silica gel chromatography with gradients of DCM/ethyl acetate (e.g., 4:1 ratio) is standard .

Q. How is this compound characterized structurally?

Answer: Structural confirmation relies on:

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.2 ppm) and NH signals (δ ~11.8 ppm) in DMSO-d₆ .
  • HRMS : Exact mass calculation (e.g., [M+H]+ for C₇H₅Cl₂N₂: 191.9852) ensures molecular integrity .
  • X-ray crystallography : Used in advanced studies (e.g., ) to resolve stereochemical ambiguities.

Note : Contradictions in NH proton shifts (e.g., DMSO vs. CDCl₃) require solvent-specific referencing .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be resolved?

Answer: Discrepancies in reported activities (e.g., antitumor vs. antiviral) may arise from:

  • Structural variations : Minor substituent changes (e.g., 3-CN vs. 3-NO₂ groups) drastically alter target binding .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or concentrations (µM vs. nM) impact results .
    Methodology :
    • Perform dose-response curves across multiple models.
    • Use molecular docking to correlate substituents with receptor binding (e.g., GluN2B receptor in ).

Example : highlights how modifying the pyrrolopyridine core improves brain penetration while reducing CYP450 inhibition, explaining activity variations.

Q. What strategies address low yields in the synthesis of this compound derivatives?

Answer: Low yields (<30% in ) stem from:

  • Intermediate instability : Protect reactive groups (e.g., NH with tert-butyl carbamate) .
  • Byproduct formation : Use scavengers (e.g., Na₂CO₃) to quench excess chlorinating agents .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 3 min vs. 6 hours in ) and improves purity .

Advanced Tip : Employ flow chemistry for continuous processing, minimizing decomposition .

Q. How are structure-activity relationships (SAR) studied for pyrrolo[3,2-b]pyridine derivatives?

Answer: SAR studies involve:

  • Systematic substitution : Introduce electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OMe) groups at positions 3, 6, or 7 .
  • Pharmacophore mapping : Use CoMFA/CoMSIA models to predict bioactivity (e.g., antitumor activity in ).
  • In vitro/in vivo correlation : Test analogs in parallel assays (e.g., kinase inhibition + murine xenografts) .

Case Study : optimized brain penetration by adding lipophilic groups to the pyrrolopyridine core, balancing potency and pharmacokinetics.

Q. What analytical methods resolve contradictions in spectral data (e.g., NMR, HRMS) for this compound?

Answer:

  • Multi-solvent NMR : Compare spectra in DMSO-d₆, CDCl₃, and D₂O to identify solvent-induced shifts .
  • High-field NMR (≥500 MHz) : Resolve overlapping peaks (e.g., aromatic protons at δ 7.2–8.2 ppm) .
  • Isotopic labeling : Use ¹⁵N/¹³C-enriched samples to assign ambiguous signals .

Example : reports NH at δ 11.8 ppm in DMSO-d₆, while CDCl₃ may shift it downfield due to reduced hydrogen bonding.

Q. How is the purity of this compound validated for pharmacological studies?

Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients; aim for >98% purity (as in ) .
  • Elemental analysis : Confirm C, H, N, Cl content within 0.3% of theoretical values .
  • LC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts) at ppm levels .

Note : emphasizes HPLC validation for biologically tested samples to exclude confounding results.

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Reactant of Route 1
3,6-dichloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3,6-dichloro-1H-pyrrolo[3,2-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.